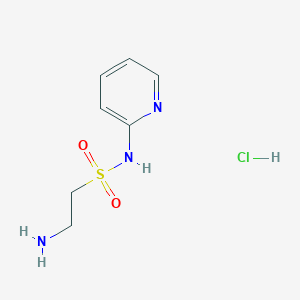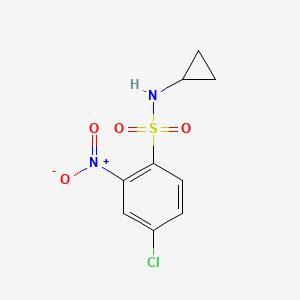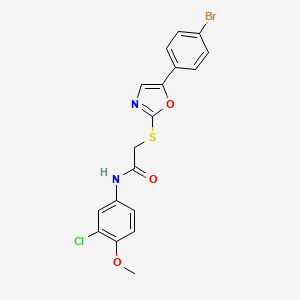
2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 1195650-13-5 . It has a molecular weight of 237.71 and its IUPAC name is 2-amino-N-(2-pyridinyl)ethanesulfonamide hydrochloride . It’s a powder at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C7H11N3O2S.ClH/c8-4-6-13(11,12)10-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 168-170 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
- One-Pot Synthesis of N-Substituted Sulfonamides : A one-pot synthesis method has been developed for N-substituted sulfonamides, which includes 2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride. This method involves nucleophilic addition and cyclization reactions, offering a pathway to create various heterocyclic compounds efficiently (Rozentsveig et al., 2013).
Pharmacological Potential
- Potential in Cancer Treatment : Sulfonamide derivatives, including the studied compound, have been synthesized and evaluated for their potential as anti-cancer agents. They have shown promising results in inducing apoptosis in cancer cells via activation of specific pathways (Cumaoğlu et al., 2015).
Material Science Applications
- Metal Corrosion Inhibition : Sulfonamide derivatives have been tested as inhibitors for metal corrosion, highlighting their potential application in material science, particularly in protecting metals from corrosive environments (Sappani & Karthikeyan, 2014).
Antimicrobial Activity
- Antimicrobial Agents : A series of pyridines and their sulfa drug derivatives, including the compound , have been designed and synthesized. These compounds have demonstrated significant antimicrobial activity, indicating their potential use in treating various infections (El‐Sayed et al., 2017).
Crystallography and Structural Studies
- Crystal Structure Analysis : The compound has been used in crystallography studies to understand molecular interactions and crystal structures. This has implications for understanding the physical properties of materials and pharmaceuticals (Patel & Purohit, 2017).
Potential in Drug Development
- Pharmaceutical Co-crystal Design : The compound has been involved in the design of pharmaceutical co-crystals, which are crucial for enhancing drug properties like solubility and stability (Nanubolu et al., 2014).
Enzyme Inhibitory Activity
- Carbonic Anhydrase Inhibitors : The compound has been evaluated for its inhibitory activity against carbonic anhydrase, a crucial enzyme in various physiological processes. Its potential in this area suggests applications in treating conditions like glaucoma (Scozzafava et al., 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-amino-N-pyridin-2-ylethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S.ClH/c8-4-6-13(11,12)10-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSVERFJVLXGJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide](/img/structure/B2364316.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2364317.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-enamide](/img/structure/B2364318.png)
![N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2364319.png)



![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2364325.png)
![5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B2364326.png)

![2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2364328.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2364329.png)
![N-[4-(tert-butyl)phenyl]-5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2364332.png)
![methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2364334.png)